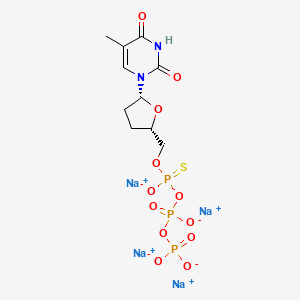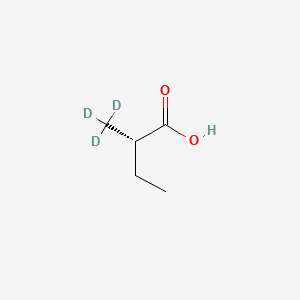
(2S)-2-(trideuteriomethyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(trideuteriomethyl)butanoic acid, also known as [2,2,3,3-D4]-2-methylbutanoic acid, is a deuterated analog of the amino acid valine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can provide valuable insights into various biological processes. The incorporation of deuterium into valine can help in the study of protein synthesis, turnover, and degradation.
作用机制
The mechanism of action of (2S)-2-(trideuteriomethyl)butanoic acid is similar to that of valine. It is incorporated into proteins during protein synthesis, and its presence can alter the structure and function of the protein. Deuterated amino acids can also affect the stability and turnover of proteins, leading to changes in cellular processes.
生化和生理效应
The incorporation of (2S)-2-(trideuteriomethyl)butanoic acid into proteins can affect their biochemical and physiological properties. Deuterium incorporation can alter the stability, folding, and function of proteins, leading to changes in cellular processes. Deuterated amino acids have also been shown to affect the metabolism of cells, leading to changes in energy production and utilization.
实验室实验的优点和局限性
The use of (2S)-2-(trideuteriomethyl)butanoic acid in lab experiments has several advantages. It allows for the tracking of protein turnover and degradation, which can provide valuable insights into cellular processes. Deuterated amino acids can also be used to study protein structure and function, as well as metabolism. However, there are also some limitations to using deuterated amino acids. They can be expensive and difficult to synthesize, and their incorporation into proteins can affect their properties, leading to potential artifacts in the data.
未来方向
There are several future directions for the use of (2S)-2-(trideuteriomethyl)butanoic acid in scientific research. One area of interest is the study of protein turnover and degradation in disease states, such as cancer and neurodegenerative disorders. Deuterated amino acids can also be used to study the metabolism of cells and tissues, which can provide insights into metabolic disorders and diseases. Additionally, the development of new synthesis methods for deuterated amino acids could lead to new applications in scientific research.
合成方法
The synthesis of (2S)-2-(trideuteriomethyl)butanoic acid involves the reaction of [2,2,3,3-D4]-2-butanone with ethylmagnesium bromide in the presence of a catalyst. The resulting product is then hydrolyzed to obtain (2S)-2-(trideuteriomethyl)butanoic acid. This synthesis method has been widely used in the production of deuterated amino acids for scientific research.
科学研究应用
(2S)-2-(trideuteriomethyl)butanoic acid has been used in various scientific research studies, including protein turnover, protein synthesis, and metabolism. Deuterated amino acids can be incorporated into proteins using metabolic labeling, which allows for the tracking of protein turnover and degradation. This method has been used to study the dynamics of protein turnover in various organisms, including bacteria, yeast, and mammals.
属性
IUPAC Name |
(2S)-2-(trideuteriomethyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-ZGUYUIOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857998 |
Source


|
| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(trideuteriomethyl)butanoic acid | |
CAS RN |
1346617-08-0 |
Source


|
| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azabicyclo[3.2.1]oct-3-ene-3-carbonyl chloride](/img/structure/B582753.png)

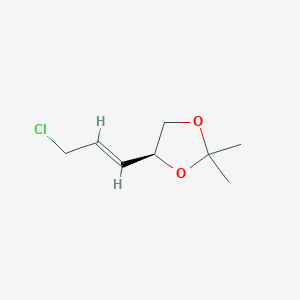
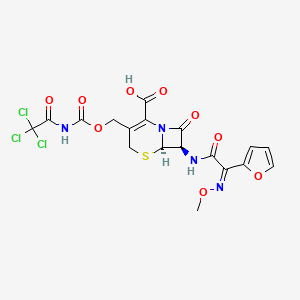
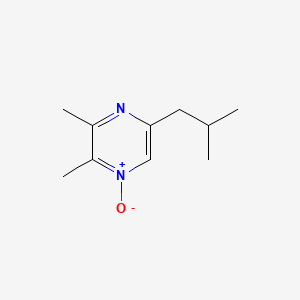
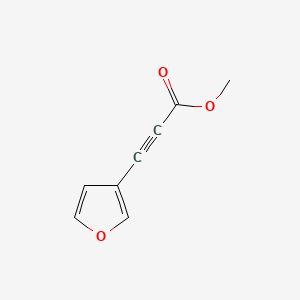


![(2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582768.png)

